![molecular formula C14H20N2NiS4 B2884269 Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 76984-10-6](/img/structure/B2884269.png)
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel” is a chemical compound . There is a sole example of a related species to this compound in the crystallographic literature .
Synthesis Analysis
The synthesis of a similar compound was reported in the literature . The compound was synthesized by conventional methods and its structure was determined by X-ray crystallography . The compound was further characterized by analytical, IR, UV, 1D NMR (1H and 13C {1H}), and 2D NMR (DEPT-135) spectroscopy, and density functional theory (DFT) methods .Molecular Structure Analysis
The pattern in C–S bond lengths follow the expected trends in that the formal C1–S1 thione bond length of 1.6611 (18) Å is significantly shorter than the C1–S2 (1.7834 (18) Å) and C2–S2 (1.7793 (19) Å) bonds, which are equal within experimental error .Chemical Reactions Analysis
The importance of hydrophobic contacts in the crystal with 55.7% of the surface contacts being of the type H⋯H has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its boiling point, melting point, and density .Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-bis(prop-2-enyl)carbamodithioate;nickel(2+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NS2.Ni/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRMXDCPNJRTQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Ni+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2NiS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.